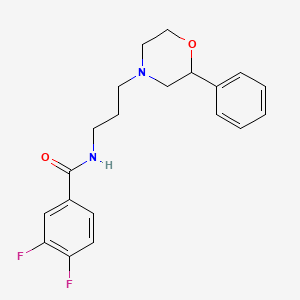

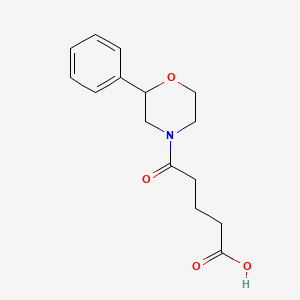

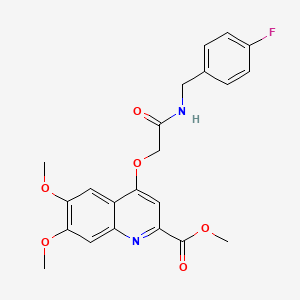

5-Oxo-5-(2-phenylmorpholino)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxo-5-(2-phenylmorpholino)pentanoic acid is a chemical compound that has been widely studied in scientific research. It is an important tool in the field of neuroscience and has been used to investigate various aspects of brain function and disease.

Aplicaciones Científicas De Investigación

Thromboxane A2 Synthetase Inhibition and Receptor Blockade

Research has shown that certain compounds, such as R 68 070, which is chemically related to 5-Oxo-5-(2-phenylmorpholino)pentanoic acid, combine specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade. This dual mechanism has been found to be active both in vivo in humans and in experimental animals. It has been observed to inhibit platelet TXA2 synthetase activity, increase serum levels of immunoreactive metabolites, and reduce platelet aggregation, without affecting plasma coagulation or fibrinolysis. These effects suggest potential applications in analyzing the roles of various metabolites of arachidonic acid in pathology (Clerck et al., 1989).

Cholecystokinin Antagonism

Derivatives of 5-Oxo-pentanoic acid, such as lorglumide, represent a new class of non-peptide cholecystokinin (CCK) antagonists. These compounds have shown a high affinity for pancreatic CCK receptors and exhibit competitive, specific, and potent antagonism in various biological systems. They have demonstrated the ability to antagonize the contraction of the gall bladder and ileum smooth muscles, inhibit the satiety effect of CCK, and offer protective effects against pancreatitis. Lorglumide's pharmacological properties, low toxicity, and oral activity make it a candidate for diagnostic or therapeutic use in human pathologies where CCK is involved (Makovec et al., 1987).

Eosinophil Chemoattractant Synthesis

5-Oxo-ETE, a compound structurally similar to 5-Oxo-5-(2-phenylmorpholino)pentanoic acid, acts as a potent granulocyte chemoattractant. It is formed by the oxidation of the 5-lipoxygenase product 5-HETE. The synthesis of 5-Oxo-ETE can be enhanced by oxidative stress, indicating its potential role in promoting further infiltration of granulocytes into inflammatory sites. This suggests its possible application in studying inflammatory responses and the development of targeted therapies for inflammatory diseases (Erlemann et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzymes such as nitric oxide synthase (nos) .

Mode of Action

Related compounds have been shown to inactivate neuronal nos by various mechanistic pathways .

Result of Action

It belongs to the class of organic compounds known as glutamine and derivatives , which may suggest its potential involvement in related biological processes.

Propiedades

IUPAC Name |

5-oxo-5-(2-phenylmorpholin-4-yl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(7-4-8-15(18)19)16-9-10-20-13(11-16)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLVWGSLQWOGBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CCCC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2834559.png)

![8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2834570.png)

![2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2834573.png)

![Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate](/img/structure/B2834574.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2834576.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2834578.png)